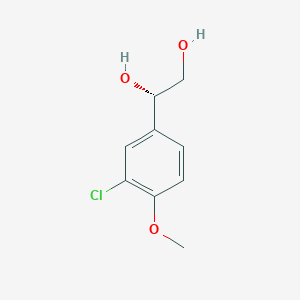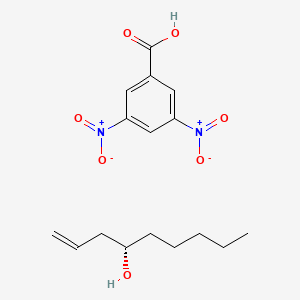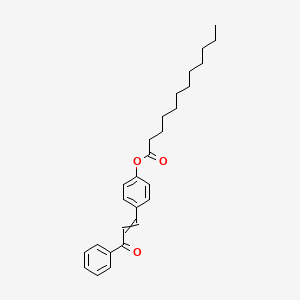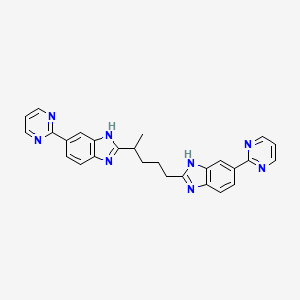![molecular formula C9H10Cl2O2 B12598192 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene CAS No. 603113-81-1](/img/structure/B12598192.png)
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a [(methoxymethoxy)methyl] group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the [(methoxymethoxy)methyl] group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,3-dichlorobenzene. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the [(methoxymethoxy)methyl] group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The [(methoxymethoxy)methyl] group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the [(methoxymethoxy)methyl] group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 1,3-dichloro-2-(hydroxymethyl)benzene.
Oxidation: Products include 1,3-dichloro-2-formylbenzene.
Reduction: Products include 1,3-dichloro-2-methylbenzene.
Applications De Recherche Scientifique
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the [(methoxymethoxy)methyl] group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of [(methoxymethoxy)methyl].
1,3-Dichlorobenzene: Lacks the [(methoxymethoxy)methyl] group.
1,4-Dichloro-2-[(methoxymethoxy)methyl]benzene: Chlorine atoms at different positions.
Uniqueness
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is unique due to the presence of the [(methoxymethoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
603113-81-1 |
|---|---|
Formule moléculaire |
C9H10Cl2O2 |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
1,3-dichloro-2-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-13-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
Clé InChI |
OMOMRZGKGWZSIE-UHFFFAOYSA-N |
SMILES canonique |
COCOCC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)



![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
